N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, a cyclopropanecarbonyl group, and a benzenesulfonamide moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-9-8-16(12-17(19)21)28(25,26)22-15-7-6-13-3-2-10-23(18(13)11-15)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFFVJCMBKMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the cyclopropanecarbonyl group can yield cyclopropylmethyl derivatives.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic aromatic substitution reactions, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may exhibit biological activity against various targets.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA or inhibit topoisomerases, while the benzenesulfonamide moiety could interact with sulfonamide-binding proteins. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzenesulfonamide: Similar structure but lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzenesulfonamide moiety, which can significantly impact its chemical properties and biological activity. The combination of these functional groups with the quinoline core and cyclopropanecarbonyl group makes it a versatile compound for various applications.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{20}F_N_2O_3S, with a molar mass of approximately 368.44 g/mol. The structure features a sulfonamide group, which is crucial for its biological activity, particularly in antimicrobial and anticancer properties.
Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folate. By inhibiting this enzyme, sulfonamides can effectively hinder bacterial growth and replication. Additionally, the presence of the cyclopropanecarbonyl and tetrahydroquinoline moieties may enhance the compound's interaction with various biological targets, contributing to its overall efficacy.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The structural modifications in this compound may improve its potency compared to traditional sulfonamides .
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. The compound may exert its effects through multiple mechanisms, including inhibition of carbonic anhydrase and interference with tumor cell proliferation pathways. The presence of the tetrahydroquinoline structure is believed to play a role in enhancing these activities .
Study 1: Antimicrobial Efficacy
In a comparative study involving various sulfonamide derivatives, this compound demonstrated superior antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional sulfonamides .
Study 2: Anticancer Potential
A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
